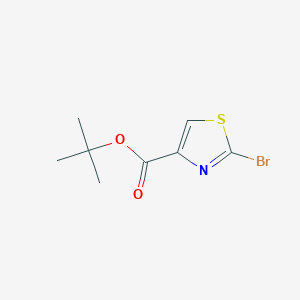
Tert-butyl 2-bromo-1,3-thiazole-4-carboxylate
Vue d'ensemble
Description
“Tert-butyl 2-bromo-1,3-thiazole-4-carboxylate” is a chemical compound that belongs to the class of organic compounds known as thiazoles. Thiazoles are compounds containing a five-member aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “Tert-butyl 2-bromo-1,3-thiazole-4-carboxylate” would consist of a thiazole ring (a five-membered ring with one sulfur and one nitrogen atom) attached to a carboxylate ester group (CO2R, where R is the tert-butyl group) at the 4-position and a bromine atom at the 2-position .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some properties that could be predicted for this compound include its polarity, solubility, and reactivity based on the functional groups present .Applications De Recherche Scientifique
Synthesis of Biotin Intermediates
Tert-butyl 2-bromo-1,3-thiazole-4-carboxylate serves as a crucial intermediate in the synthesis of Biotin, a water-soluble vitamin (also known as vitamin H). Biotin plays an essential role in metabolic cycles by catalytically fixing carbon dioxide during the biosynthesis of fatty acids, sugars, and α-amino acids .
Organic Synthesis and Medicinal Chemistry
Researchers utilize this compound in organic synthesis due to its versatile reactivity. It can be employed as a building block for designing novel molecules with potential pharmaceutical applications. For instance, it may contribute to the synthesis of bioactive compounds or drug candidates .
Agrochemical Research
Tert-butyl 2-bromo-1,3-thiazole-4-carboxylate could find applications in agrochemical research. Its structural features make it interesting for designing new pesticides, herbicides, or fungicides. Investigating its effects on plant health and pest control is an area of interest .
Materials Science and Polymer Chemistry
Researchers explore the reactivity of this compound in polymerization reactions. It may serve as a monomer or a precursor for functionalized polymers. Understanding its behavior in polymer matrices can lead to innovative materials with tailored properties .
Catalysis Studies
Given its thiazole ring and carboxylate functionality, tert-butyl 2-bromo-1,3-thiazole-4-carboxylate could participate in catalytic processes. Researchers might investigate its potential as a ligand in transition metal-catalyzed reactions or as a catalyst itself .
Chemical Biology and Bioconjugation
The bromo group in this compound allows for selective functionalization. Researchers can use it for bioconjugation studies, linking it to biomolecules (such as proteins or peptides) to create targeted probes or drug delivery systems. Understanding its reactivity in biological environments is crucial .
Mécanisme D'action
Target of Action
Tert-butyl 2-bromo-1,3-thiazole-4-carboxylate is a synthetic compound that has been used in the synthesis of indole derivatives . Indole derivatives are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
It’s known that indole derivatives, which this compound helps synthesize, interact with multiple receptors in the body, contributing to their broad-spectrum biological activities .
Biochemical Pathways
Indole derivatives, which this compound is used to synthesize, are known to impact a variety of biological pathways due to their interaction with multiple receptors .
Result of Action
Indole derivatives, which this compound is used to synthesize, have been found to possess various biologically vital properties, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 2-bromo-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-8(2,3)12-6(11)5-4-13-7(9)10-5/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXROJHMHXVIMJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CSC(=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301241563 | |
| Record name | 1,1-Dimethylethyl 2-bromo-4-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301241563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
947407-89-8 | |
| Record name | 1,1-Dimethylethyl 2-bromo-4-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=947407-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 2-bromo-4-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301241563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Octanol, 8-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B3059075.png)


![Benzonitrile, 3-[(1S,2R)-1-[(4-chlorophenyl)methyl]-2-hydroxypropyl]-](/img/structure/B3059079.png)



![N'-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B3059087.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B3059091.png)


